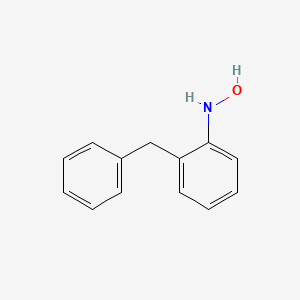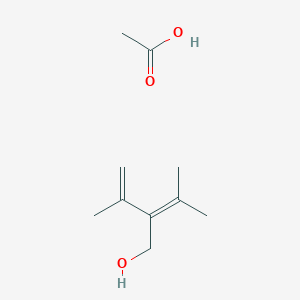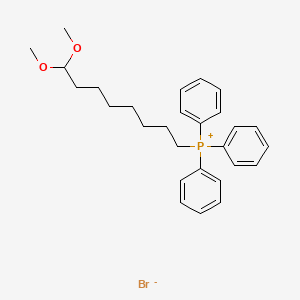
(8,8-Dimethoxyoctyl)(triphenyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8,8-Dimethoxyoctyl)(triphenyl)phosphanium bromide: is an organophosphorus compound that features a phosphonium cation
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8,8-Dimethoxyoctyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The general synthetic route can be summarized as follows:
Reaction of Triphenylphosphine with Alkyl Halide: Triphenylphosphine is reacted with 8,8-dimethoxyoctyl bromide in a suitable solvent such as acetonitrile or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(8,8-Dimethoxyoctyl)(triphenyl)phosphanium bromide: can undergo various types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the phosphonium cation can be reduced or oxidized under specific conditions.
Addition Reactions: The compound can undergo addition reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines. These reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively. These reactions are usually performed under controlled temperature and pH conditions.
Addition Reactions: Reagents such as Grignard reagents or organolithium compounds can be used for addition reactions. These reactions are often carried out in anhydrous solvents under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield the corresponding hydroxide salt, while oxidation reactions can produce phosphine oxides.
Aplicaciones Científicas De Investigación
(8,8-Dimethoxyoctyl)(triphenyl)phosphanium bromide: has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides for Wittig reactions.
Biology: It can be used as a probe to study cellular processes involving phosphonium cations.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and surfactants.
Mecanismo De Acción
The mechanism by which (8,8-Dimethoxyoctyl)(triphenyl)phosphanium bromide exerts its effects involves the interaction of the phosphonium cation with various molecular targets. The compound can interact with nucleophiles, electrophiles, and redox-active species, leading to a range of chemical transformations. The specific pathways involved depend on the nature of the reaction and the conditions under which it is carried out.
Comparación Con Compuestos Similares
(8,8-Dimethoxyoctyl)(triphenyl)phosphanium bromide: can be compared with other similar compounds, such as:
(3-Bromopropyl)triphenylphosphonium bromide: This compound has a shorter alkyl chain and different reactivity compared to this compound
(4-Methoxybutyl)triphenylphosphonium bromide: This compound features a methoxy group on a shorter alkyl chain, leading to different chemical properties and applications.
(6,6-Dimethoxyhexyl)triphenylphosphonium bromide:
The uniqueness of This compound lies in its longer alkyl chain with two methoxy groups, which can influence its solubility, reactivity, and interactions with other molecules.
Propiedades
Número CAS |
143573-38-0 |
|---|---|
Fórmula molecular |
C28H36BrO2P |
Peso molecular |
515.5 g/mol |
Nombre IUPAC |
8,8-dimethoxyoctyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C28H36O2P.BrH/c1-29-28(30-2)23-15-4-3-5-16-24-31(25-17-9-6-10-18-25,26-19-11-7-12-20-26)27-21-13-8-14-22-27;/h6-14,17-22,28H,3-5,15-16,23-24H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
ADAYMOLJPXTJSA-UHFFFAOYSA-M |
SMILES canónico |
COC(CCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


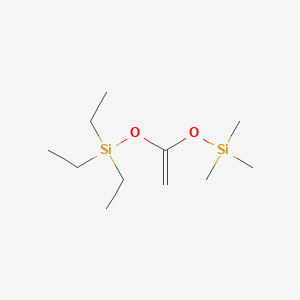
![3,6-Bis(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12559673.png)
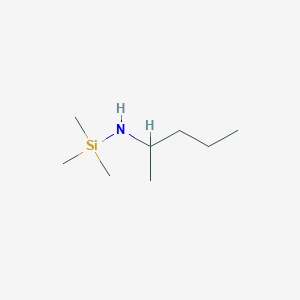
![5-[(2S)-2,3-Dihydroxypropylidene]furan-2(5H)-one](/img/structure/B12559681.png)
![3-Oxo-N-({4-[4-(trifluoromethyl)phenoxy]phenyl}methyl)butanamide](/img/structure/B12559704.png)
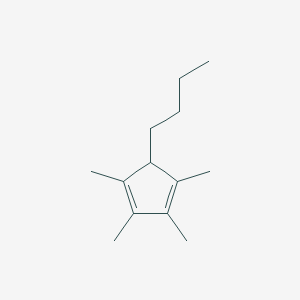

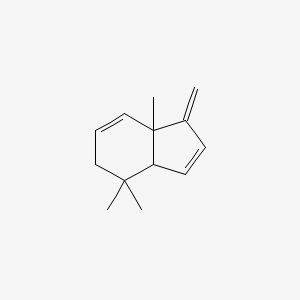
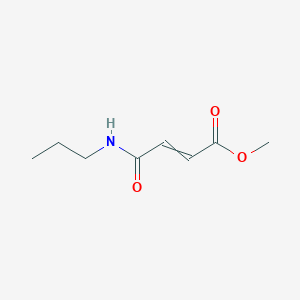
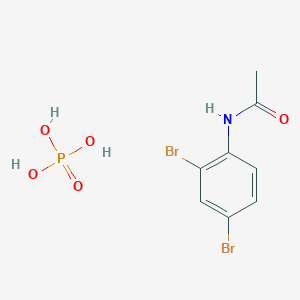
![4-[(E)-(4-Ethoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12559742.png)
